molecular formula C7H11N3O B2553226 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one CAS No. 1340325-37-2

6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2553226
CAS No.: 1340325-37-2
M. Wt: 153.185
InChI Key: PRUDBCXBHDOHTM-UHFFFAOYSA-N
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Description

6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound with the molecular formula C7H11N3O. It is a derivative of dihydropyrimidinone, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

This involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction typically proceeds as follows:

    Reactants: Aromatic aldehyde, ethyl acetoacetate, and urea.

    Catalyst: Montmorillonite-KSF or other acidic catalysts.

    Solvent: Ethanol or solvent-free conditions.

    Temperature: Room temperature to reflux conditions.

    Yield: High yields are often achieved with short reaction times.

Industrial Production Methods

Industrial production of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one follows similar synthetic routes but may employ continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of recyclable catalysts and green chemistry principles is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrimidinones, dihydropyrimidines, and various functionalized derivatives .

Mechanism of Action

The mechanism of action of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-amino-2-ethyl-5-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-5-9-6(8)4(2)7(11)10-5/h3H2,1-2H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUDBCXBHDOHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C(=O)N1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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